molecular formula C23H16FN3S2 B2551940 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole CAS No. 861212-18-2

2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole

Cat. No.: B2551940
CAS No.: 861212-18-2
M. Wt: 417.52
InChI Key: SQYBNEAPKXRQTO-UHFFFAOYSA-N
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Description

2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole is a complex organic compound that features a combination of imidazole, benzothiazole, and fluorine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the benzothiazole moiety. The final step involves the incorporation of the fluorine atom. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide .

Scientific Research Applications

2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-5-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3S2/c24-17-11-12-19-18(13-17)25-20(29-19)14-28-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYBNEAPKXRQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=NC4=C(S3)C=CC(=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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